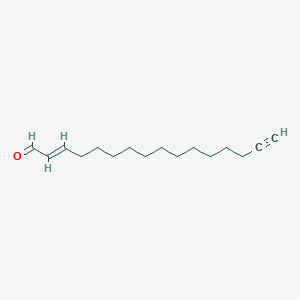

(E)-hexadec-2-en-15-ynal

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-hexadec-2-en-15-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVPCWLLYHNGE-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E Hexadec 2 En 15 Ynal

Total Synthesis Approaches and Strategies

The total synthesis of complex molecules like (E)-hexadec-2-en-15-ynal requires careful planning and strategic execution. Chemists employ different overarching strategies to build the molecule from simpler, readily available starting materials.

Convergent and Linear Synthesis Pathways

Conversely, a convergent synthesis involves the independent preparation of several key fragments of the target molecule. wikipedia.org These fragments are then combined in the later stages of the synthesis to form the final product. wikipedia.org This approach is often more efficient for complex molecules as it allows for parallel work on different parts of the molecule, potentially saving time and resources. wikipedia.orgfiveable.me For a molecule with a long carbon chain and distinct functional groups at each end like this compound, a convergent approach where the aldehyde-containing fragment and the alkyne-containing fragment are synthesized separately and then joined is a common and efficient strategy. uni-halle.de

| Synthesis Pathway | Description | Advantages | Disadvantages |

| Linear | The molecule is constructed step-by-step in a sequential manner. wikipedia.org | Conceptually simple to plan. | Overall yield drops significantly with each step. wikipedia.org |

| Convergent | Several fragments are synthesized independently and then combined. wikipedia.org | More efficient for complex molecules. wikipedia.orgfiveable.me Allows for parallel synthesis, saving time. fiveable.me | Requires more complex planning to ensure fragments will couple effectively. |

Enantioselective and Diastereoselective Control in Synthesis

Many organic molecules, including potential intermediates in the synthesis of this compound, can exist as multiple stereoisomers. Enantioselective and diastereoselective synthesis aims to produce a single, desired stereoisomer. nih.gov This is crucial as different stereoisomers can have vastly different biological activities.

Enantioselective synthesis focuses on producing one of two enantiomers (non-superimposable mirror images) in excess. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. acs.org For instance, lipase-mediated kinetic resolution can be used to separate enantiomers of a precursor alcohol. researchgate.netcaltech.edu

Diastereoselective synthesis aims to form one diastereomer (stereoisomers that are not mirror images) over another. This can be influenced by the inherent stereochemistry of the starting material or by the use of specific reagents and reaction conditions. nih.gov For example, certain radical cascade cyclizations can be controlled to produce specific diastereomers. nih.gov

The development of methods to control both enantioselectivity and diastereoselectivity is a key area of research in organic synthesis. nih.gov

Strategic Construction of the Carbon Skeleton

A convergent approach might involve synthesizing two smaller carbon fragments that are later joined. For example, one fragment could contain the α,β-unsaturated aldehyde and the other could possess the terminal alkyne. These fragments could then be coupled using reactions like the Wittig reaction or cross-metathesis. uni-halle.demdpi.com

Another strategy could involve starting with a cyclic precursor and then using a ring-opening reaction to generate the linear carbon chain. wikipedia.org The choice of strategy depends on the availability of starting materials, the efficiency of the key reactions, and the desired stereochemical control.

Key Reaction Steps in the Synthesis of this compound

The synthesis of this molecule relies on a toolbox of reliable and well-understood chemical reactions to install the required functional groups and stereochemistry.

Formation of the (E)-α,β-Unsaturated Aldehyde Moiety

The (E)-α,β-unsaturated aldehyde is a key functional group in the target molecule. Its synthesis is a critical step and can be achieved through various methods. organic-chemistry.org These aldehydes are important building blocks in organic synthesis and can be found in many natural products. mdpi.combenthamdirect.comnih.gov

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. tcichemicals.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group on the carbanionic carbon, generally lead to the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. nrochemistry.comwikipedia.orgtcichemicals.com A significant advantage of the HWE reaction is that it typically shows a strong preference for the formation of the (E)-alkene, which is the desired stereoisomer for this compound. nrochemistry.comwikipedia.orgorganicchemistrydata.org The phosphonate carbanions are also generally more nucleophilic than the corresponding Wittig reagents, allowing them to react with a wider range of aldehydes and ketones under milder conditions. nrochemistry.comorganicchemistrydata.org The dialkyl phosphate (B84403) byproduct of the HWE reaction is also water-soluble, making it easy to remove during the workup. wikipedia.org

| Reaction | Reagent | Typical Product Stereochemistry | Advantages |

| Wittig Reaction | Phosphonium ylide masterorganicchemistry.com | (Z)-alkene with non-stabilized ylides; (E)-alkene with stabilized ylides. wikipedia.orgorganic-chemistry.org | Widely applicable for alkene synthesis. tcichemicals.com |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion wikipedia.org | Predominantly (E)-alkene. nrochemistry.comwikipedia.orgorganicchemistrydata.org | High (E)-selectivity, more reactive nucleophile, easy byproduct removal. nrochemistry.comwikipedia.orgorganicchemistrydata.org |

Aldol (B89426) Condensation Approaches

The aldol condensation represents a classical and effective method for the formation of the α,β-unsaturated aldehyde core of this compound. sigmaaldrich.comresearchgate.net This reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield the conjugated enone or enal. sigmaaldrich.comlibretexts.org

In the context of synthesizing long-chain enals like this compound, a mixed or crossed aldol condensation is often employed. google.comlibretexts.org This involves the reaction of two different carbonyl compounds. To maximize the yield of the desired product and minimize the formation of byproducts, one of the aldehydes is typically chosen to not have α-hydrogens, thus preventing it from self-condensing. libretexts.orglibretexts.org For the synthesis of this compound, a long-chain aldehyde would be reacted with a smaller, non-enolizable aldehyde under basic conditions (e.g., NaOH, KOH) or acidic conditions. researchgate.net The initial aldol addition product, a β-hydroxy aldehyde, is subsequently dehydrated, often with heating, to afford the thermodynamically stable α,β-unsaturated aldehyde. libretexts.orglibretexts.org The stereoselectivity of the dehydration step is crucial for obtaining the desired (E)-isomer.

Table 1: Key Aspects of Aldol Condensation for Enal Synthesis

| Feature | Description | Reference |

| Reaction Type | Mixed Aldol Condensation | google.comlibretexts.org |

| Reactants | A long-chain aldehyde and a non-enolizable aldehyde | libretexts.orglibretexts.org |

| Catalysts | Base (e.g., NaOH, KOH) or Acid | researchgate.net |

| Intermediate | β-hydroxy aldehyde | sigmaaldrich.comlibretexts.org |

| Final Step | Dehydration to form α,β-unsaturated aldehyde | libretexts.orglibretexts.org |

Oxidation Reactions (e.g., IBX-mediated)

An alternative and widely used method for the synthesis of α,β-unsaturated aldehydes is the oxidation of the corresponding primary allylic alcohol. uhamka.ac.id Among various oxidizing agents, 2-iodoxybenzoic acid (IBX) has emerged as a mild and efficient reagent for this transformation. organic-chemistry.org IBX is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgfrontiersin.org

The synthesis of this compound via this route would start from the corresponding (E)-hexadec-2-en-15-yn-1-ol. The oxidation of this allylic alcohol using IBX, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO), provides the desired enal in good yield. organic-chemistry.orgresearchgate.net A key advantage of using IBX is its high selectivity, which minimizes over-oxidation to the carboxylic acid. organic-chemistry.org Furthermore, IBX-mediated oxidations are often compatible with a variety of functional groups, which is a significant consideration in the synthesis of polyfunctional molecules. organic-chemistry.org Tandem reactions where IBX promotes both an oxidation and a subsequent transformation have also been developed, highlighting its versatility. researchgate.net

Table 2: IBX-Mediated Oxidation for Enal Synthesis

| Feature | Description | Reference |

| Starting Material | (E)-hexadec-2-en-15-yn-1-ol | uhamka.ac.id |

| Reagent | 2-Iodoxybenzoic acid (IBX) | organic-chemistry.org |

| Solvent | Dimethyl sulfoxide (DMSO) | organic-chemistry.org |

| Product | This compound | researchgate.net |

| Advantages | Mild conditions, high selectivity, functional group tolerance | organic-chemistry.orgorganic-chemistry.org |

Incorporation and Transformation of the Terminal Alkyne

Sonogashira Coupling and Related Cross-Coupling Reactions

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netlibretexts.orgnumberanalytics.com This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of conjugated enynes and has been widely applied in the synthesis of natural products and complex molecules. researchgate.netresearchgate.net

In the synthesis of this compound, the Sonogashira coupling can be employed to introduce the terminal alkyne moiety. rsc.orgspbu.ru This could involve coupling a terminal alkyne with a vinyl halide that already contains the C1-C14 portion of the target molecule. The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions. researchgate.net Variations of the Sonogashira coupling, including copper-free conditions, have also been developed. acs.orgacs.org

Table 3: Sonogashira Coupling for Terminal Alkyne Incorporation

| Feature | Description | Reference |

| Reaction Type | Palladium- and copper-catalyzed cross-coupling | researchgate.netresearchgate.net |

| Reactants | Terminal alkyne and a vinyl or aryl halide | libretexts.orgnumberanalytics.com |

| Catalysts | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | researchgate.netrsc.org |

| Key Bond Formed | C(sp)-C(sp²) | researchgate.net |

| Applications | Synthesis of conjugated enynes, natural products | researchgate.netrsc.org |

Alkylation of Acetylides

The alkylation of acetylides provides a fundamental method for constructing the carbon skeleton and introducing the terminal alkyne. libretexts.orgchemistrysteps.com This reaction involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. masterorganicchemistry.comresearchgate.net This anion can then react with a primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond, effectively extending the carbon chain. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, this strategy could be used to build the long carbon chain. For instance, a smaller terminal alkyne could be deprotonated and then reacted with a long-chain primary alkyl halide. researchgate.netlibretexts.org It is crucial to use a primary alkyl halide to avoid elimination reactions, which are competitive with substitution when using secondary or tertiary halides due to the basicity of the acetylide anion. masterorganicchemistry.comlibretexts.org This method is a cornerstone in organic synthesis for creating longer carbon chains from simpler precursors. libretexts.org

Table 4: Acetylide Alkylation for Chain Elongation

| Feature | Description | Reference |

| Step 1 | Deprotonation of a terminal alkyne with a strong base (e.g., NaNH₂, n-BuLi) | masterorganicchemistry.comresearchgate.net |

| Intermediate | Acetylide anion (a strong nucleophile) | chemistrysteps.comlibretexts.org |

| Step 2 | Reaction with a primary alkyl halide (SN2) | libretexts.orgmasterorganicchemistry.com |

| Outcome | Formation of a new C-C bond, chain extension | libretexts.org |

| Limitation | Restricted to primary alkyl halides to avoid elimination | masterorganicchemistry.comlibretexts.org |

Stereochemical Control during Alkene Formation

Achieving the correct (E)-stereochemistry of the double bond is a critical aspect of the synthesis of this compound. The choice of reaction to form the alkene will dictate the stereochemical outcome.

When employing an aldol condensation, the subsequent dehydration of the β-hydroxy aldehyde intermediate generally favors the formation of the more thermodynamically stable (E)-isomer, especially under conditions that allow for equilibration. libretexts.org

Alternatively, stereoselective synthesis of the (E)-alkene can be achieved through various other methods. For instance, the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for creating double bonds with a high degree of stereocontrol. The HWE reaction, in particular, is well-known for favoring the formation of (E)-alkenes. Other modern methods, such as olefin metathesis, can also be employed to construct the (E)-double bond with high selectivity. organic-chemistry.org In the context of polyketide synthesis, substrate-controlled aldol reactions can also set the stereochemistry of adjacent centers, which can influence the geometry of a subsequently formed double bond. researchgate.net The stereospecific conversion of other functional groups, for example through a Zweifel olefination of boronic esters, also provides a route to stereodefined alkenes. chemrxiv.org

Protecting Group Strategies and Their Impact on Synthetic Efficiency

In the synthesis of a polyfunctional molecule like this compound, which contains a reactive aldehyde, a terminal alkyne, and potentially other functional groups in its precursors (like hydroxyl groups), a carefully planned protecting group strategy is essential for success. Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. fiveable.me

The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps and the ease of their selective removal. An "orthogonal" protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting each other. fiveable.meorganic-chemistry.org For example, an alcohol might be protected as a silyl (B83357) ether (e.g., TBDMS, TIPS), which is stable to many reaction conditions but can be selectively removed with a fluoride (B91410) source. harvard.edulibretexts.org The terminal alkyne itself can be protected, for instance, with a trialkylsilyl group like trimethylsilyl (B98337) (TMS), to prevent it from reacting as an acid or a nucleophile. harvard.edu Carbamates like Boc and Fmoc are commonly used for protecting amino groups and exhibit orthogonality, being removed by acid and base respectively. iris-biotech.de

Table 5: Common Protecting Groups and Their Cleavage Conditions

| Functional Group | Protecting Group | Common Cleavage Conditions | Reference |

| Alcohol | Silyl Ethers (TMS, TBDMS, TIPS) | Fluoride ion (e.g., TBAF), Acid | harvard.edulibretexts.org |

| Benzyl (Bn) | Hydrogenolysis | libretexts.org | |

| Tetrahydropyranyl (THP) | Acidic conditions | libretexts.org | |

| Terminal Alkyne | Trimethylsilyl (TMS) | Mild base (e.g., K₂CO₃ in MeOH), Fluoride ion | harvard.edu |

| Aldehyde/Ketone | Acetal/Ketal | Acidic conditions | thieme-connect.com |

| Amine | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) | fiveable.meiris-biotech.de |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., piperidine) | fiveable.meiris-biotech.de |

Novel Catalytic Systems and Methodologies in the Synthesis of Analogues

The synthesis of analogues of this compound, which feature conjugated enyne or diene systems, benefits significantly from recent advances in transition-metal catalysis. These novel methodologies provide powerful tools for the stereoselective and efficient construction of the requisite carbon skeletons. Key strategies include palladium- and copper-catalyzed cross-coupling reactions, ruthenium-catalyzed metathesis, and innovative nickel- and gold-catalyzed transformations.

Palladium- and Copper-Catalyzed Enyne Synthesis

The Sonogashira reaction, a cornerstone of C(sp²)-C(sp) bond formation, remains a principal method for constructing the 1,3-enyne framework. acs.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a vinyl halide with a terminal alkyne. acs.orgnih.gov Modern iterations of this reaction have focused on developing more active and robust catalyst systems that operate under milder conditions and tolerate a wider array of functional groups, which is critical for the synthesis of complex, functionalized long-chain molecules. nih.gov

For instance, a notable advancement involves a palladium-catalyzed coupling of terminal alkenes with bromoalkynes, providing a regio- and stereoselective route to functionalized 1,3-enynes without the need for special ligands. sioc-journal.cn Another innovative approach utilizes (2-bromoethyl)diphenylsulfonium (B3254981) triflate as a vinylating agent in a Pd/Cu-catalyzed Sonogashira-type coupling with terminal alkynes, offering a new source for the ethylene (B1197577) unit. sci-hub.se

Copper catalysis has also emerged as a powerful, standalone alternative to palladium for enyne synthesis. A mild and efficient copper-catalyzed Hiyama-type cross-coupling between vinylsiloxanes and bromoalkynes has been developed. organic-chemistry.org This method demonstrates excellent functional group tolerance, including aldehydes and ketones, and proceeds with complete retention of the vinyl group's stereochemistry, which is crucial for constructing the (E)-alkene geometry of the target analogues. organic-chemistry.org

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃ in DMF | Cross-coupling of alkenes and bromoalkynes | Ligand-free, regio- and stereoselective | sioc-journal.cn |

| Pd/Cu catalysis | Sonogashira coupling with (2-bromoethyl)diphenylsulfonium triflate | Novel vinylating agent | sci-hub.se |

| Copper(I) catalyst, TBAT | Hiyama-type coupling of vinylsiloxanes and bromoalkynes | Mild conditions, retention of stereochemistry, tolerates aldehydes | organic-chemistry.org |

| Copper(I) iodide complex | Three-component coupling of terminal alkyne, diazoester, and aldehyde | Forms highly functionalized (E)-1,3-enynes stereoselectively | researchgate.net |

Ruthenium-Catalyzed Metathesis for Diene Construction

For analogues containing a 1,3-diene moiety instead of an enyne, enyne metathesis is an exceptionally powerful tool. organic-chemistry.org Ruthenium carbene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, are highly effective for this transformation. beilstein-journals.orgmdpi.com Ene-yne cross-metathesis (EYCM) between a terminal alkyne and an alkene (often ethylene) can generate the desired conjugated diene system with high efficiency. beilstein-journals.orgnih.gov The reaction's driving force is the formation of the thermodynamically stable diene. organic-chemistry.org This methodology has been applied to the transformation of renewable materials, such as derivatives of fatty acids, into valuable long-chain bifunctional compounds. mdpi.com

| Catalyst Type | Reaction | Application/Features | Reference |

|---|---|---|---|

| Grubbs or Hoveyda-Grubbs Catalysts | Ene-Yne Cross-Metathesis (EYCM) | Forms 1,3-dienes from alkynes and alkenes; applicable to renewable feedstocks | beilstein-journals.orgmdpi.commdpi.com |

| Second Generation Hoveyda Catalyst | EYCM with diarylacetylenes | Preparation of 2,3-diarylbuta-1,3-dienes from internal alkynes and ethylene | mdpi.com |

Emerging Methodologies: Nickel and Gold Catalysis

Recent breakthroughs have introduced other transition metals for the synthesis of complex unsaturated systems. In a remarkable development, a nickel-catalyzed four-component reaction involving two different terminal alkynes, an aryl boroxine, and a perfluoroalkyl iodide has been shown to produce highly substituted 1,3-dienes with excellent chemo-, regio-, and stereoselectivity. nih.gov This method assembles three new C-C bonds in a single operation, offering a modular and highly efficient route to structurally diverse diene scaffolds. nih.gov

Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. nih.gov This reactivity has been harnessed in the cycloisomerization and annulation of enynals and enynones. rsc.orgbohrium.combeilstein-journals.org While often leading to cyclic products, these methodologies showcase the potential for sophisticated transformations starting from linear enynal precursors, enabling the synthesis of complex analogues with diverse architectures. rsc.org

The continued exploration of these and other novel catalytic systems is paramount for advancing the synthesis of this compound analogues, providing access to new chemical entities with potentially valuable biological or material properties.

Chemical Reactivity and Transformations of E Hexadec 2 En 15 Ynal

Reactivity of the α,β-Unsaturated Aldehyde Functionality

The α,β-unsaturated aldehyde moiety is a classic electrophilic system, susceptible to attack by various nucleophiles at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). The specific reaction pathway is influenced by the nature of the nucleophile, the solvent, and the catalyst employed.

Nucleophilic Additions (e.g., Michael Addition with Cysteine Nucleophiles)

The α,β-unsaturated carbonyl group is a well-known Michael acceptor, readily reacting with soft nucleophiles like thiols. researchgate.nettaylorandfrancis.com The thiol group of cysteine, a common amino acid, can add to the β-carbon of the enal system in a conjugate addition reaction. researchgate.netnih.gov This type of reaction, often referred to as aza-Michael or thia-Michael addition, is significant in biological contexts, as it is a mechanism by which natural products can covalently modify proteins. nih.govsrce.hr The reaction involves the attack of the cysteine thiolate anion on the electrophilic β-carbon, leading to the formation of a stable carbon-sulfur bond. researchgate.net Studies on similar α,β-unsaturated aldehydes, such as (E)-hex-2-enal, have shown they readily form adducts with cysteine. researchgate.net

Table 1: Michael Addition of Thiols to α,β-Unsaturated Carbonyls

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Cysteine | Base-catalyzed | Thioether Adduct | nih.gov |

| α,β-Unsaturated Ketone | Glutathione | Cellular environment | Thioether Adduct | researchgate.net |

| (E)-hex-2-enal | Cysteine | Aqueous, 40 °C | Thioether Adduct | researchgate.net |

| Various α,β-unsaturated carbonyls | Thiols | Ferric chloride (FeCl3) | Thia-Michael Adduct | srce.hr |

Reduction and Oxidation Pathways

The α,β-unsaturated aldehyde functionality offers multiple sites for reduction: the carbon-carbon double bond and the aldehyde carbonyl group.

Selective Reduction:

1,4-Reduction (Conjugate Reduction): The C=C double bond can be selectively reduced to yield a saturated aldehyde. This is commonly achieved using catalysts like copper hydride (CuH) complexes or rhodium complexes with specific ligands. mdpi.comnih.govorganic-chemistry.org For instance, iridium catalysts with 2-(4,5-dihydroimidazol-2-yl)quinoline ligands have been used for the 1,4-reduction of enals using formic acid as a hydride source in water. mdpi.com

1,2-Reduction: The aldehyde group can be selectively reduced to an allylic alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), typically at low temperatures to avoid competing 1,4-addition.

Complete Reduction: Both the double bond and the aldehyde can be reduced simultaneously to form a saturated alcohol, often requiring stronger reducing agents or harsher conditions.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid while preserving the C=C double bond. This transformation can be accomplished using various oxidizing agents. A notable method involves using molecular oxygen (O₂) as the oxidant in the presence of an iron catalyst, which provides a green and selective route to the corresponding α,β-unsaturated carboxylic acid. oup.com Studies on similar aldehydes like hexanal (B45976) and (E)-hex-2-enal show they can be oxidized to their respective carboxylic acids. researchgate.netnih.gov

Table 2: Examples of Reduction and Oxidation of α,β-Unsaturated Aldehydes

| Starting Material | Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | 1,4-Reduction | Ir-catalyst, HCOOH | Saturated Aldehyde | mdpi.com |

| α,β-Unsaturated Aldehyde | 1,4-Reduction | Rh-catalyst, Hydrosilane | Saturated Aldehyde | organic-chemistry.org |

| α,β-Unsaturated Carboxylic Acid* | Asymmetric Reduction | CuH-catalyst | β-Chiral Saturated Aldehyde | nih.gov |

| α,β-Unsaturated Aldehyde | Oxidation | O₂, Iron catalyst | α,β-Unsaturated Carboxylic Acid | oup.com |

| (E)-hex-2-enal | Oxidation | Water | (E)-hex-2-enoic acid | researchgate.net |

Note: This reaction proceeds via a ketene (B1206846) intermediate derived from the carboxylic acid.

Cycloaddition Reactions (e.g., [4+2] Annulations)

The α,β-unsaturated aldehyde can participate as a 2π component (dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. When reacted with a suitable 1,3-diene, it can form a six-membered ring. The reactivity in these reactions can be enhanced by Lewis acid catalysis, which coordinates to the carbonyl oxygen, lowering the energy of the dienophile's LUMO. While simple α,β-unsaturated aldehydes are moderately reactive dienophiles, their utility in cycloadditions is well-established. nih.gov In some cases, related α,β-unsaturated selenocarbonyls, generated in situ from their aldehyde precursors, have been shown to act as both 2π and 4π components in cycloadditions. acs.orgnih.gov Nickel-catalyzed systems have also been developed to achieve regiodivergent [2+2], [2+4], and [4+2] cycloadditions. chinesechemsoc.org

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne at the ω-end of the molecule provides a second, distinct site for chemical modification. The presence of a terminal C-H bond makes it amenable to deprotonation and subsequent reactions, as well as a variety of addition reactions across the triple bond.

Click Chemistry Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netwikipedia.org This reaction provides a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). nih.gov The reaction is known for its reliability, mild reaction conditions, and high functional group tolerance, making it suitable for complex molecule synthesis and bioconjugation. researchgate.netnih.gov The process is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate). wikipedia.org Various copper catalysts, including functionalized N-heterocyclic carbene (NHC)-based systems, have been developed to further improve efficiency. acs.org

Table 3: Overview of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reaction Type | Reactants | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Huisgen Cycloaddition (Thermal) | Terminal Alkyne, Azide | Heat (e.g., 98 °C) | Mixture of 1,4- and 1,5-triazoles | Low regioselectivity | wikipedia.org |

| CuAAC | Terminal Alkyne, Azide | Cu(I) source (e.g., CuI or CuSO₄/Na-ascorbate) | 1,4-disubstituted-1,2,3-triazole | High regioselectivity, mild conditions | wikipedia.orgnih.gov |

| CuAAC | Benzyl azide, Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1,4-disubstituted-1,2,3-triazole | High activity at low catalyst loading | acs.org |

| CuAAC in Water | Terminal Alkyne, Azide | Cu(I), Betaine (additive) | 1,4-disubstituted-1,2,3-triazole | Accelerated reaction in aqueous media | rsc.org |

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. These reactions are powerful tools for installing a wide range of functional groups. nih.gov

Hydroboration: The addition of a boron-hydride (e.g., pinacolborane, HBpin) across the alkyne can lead to vinylboronate esters. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be controlled by the choice of catalyst, with cobalt and rhodium complexes being particularly effective. chinesechemsoc.org These vinylboronates are versatile intermediates for subsequent cross-coupling reactions.

Hydrosilylation: The addition of a silicon-hydride (silane) across the triple bond yields vinylsilanes. This reaction is often catalyzed by transition metals like platinum, rhodium, or cobalt. chinesechemsoc.org

Other Hydrofunctionalizations: A variety of other H-X bonds can be added, including hydroamination (H-N), hydrothiolation (H-S), and hydroarylation (H-Ar). nih.gov Metal-catalyzed methods, particularly with platinum-group metals, are often employed to control the regioselectivity, typically favoring the Markovnikov-type addition to yield 1,1-disubstituted alkenes. researchgate.net For example, a silver-catalyzed hydrooxyimidation of terminal alkynes has been reported to give N-enoxyimides with high Markovnikov selectivity. scienceopen.comacs.org

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful toolkit for modifying molecules like (E)-hexadec-2-en-15-ynal, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sioc-journal.cn The terminal alkyne and the vinyl system are the primary sites for these transformations.

Sonogashira Coupling: The terminal alkyne is an excellent handle for Sonogashira coupling reactions. mdpi.comsemanticscholar.org This reaction couples the terminal alkyne with aryl or vinyl halides under mild conditions, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netkoreascience.kr This methodology allows for the introduction of various aromatic or vinylic substituents at the C-16 position, significantly expanding the molecular diversity accessible from this starting material. For instance, coupling with functionalized aryl iodides can be used to append reporter groups or other functionalities. mdpi.com

Heck Reaction: The α,β-unsaturated aldehyde system can participate in Heck reactions, which involve the coupling of an unsaturated halide with an alkene. mdpi.comiitk.ac.in While the terminal alkyne can also undergo Heck-type reactions, careful selection of reaction conditions can favor the reaction at the C-2/C-3 double bond. nih.govnih.gov This reaction would typically involve an aryl or vinyl halide and a palladium catalyst to form a new carbon-carbon bond at either the C-2 or C-3 position, depending on the specific mechanism and substrate electronics. mdpi.comacs.org Anomalous Heck reactions have also been observed in related enyne systems, leading to skeletal rearrangements and the formation of complex olefinic products. nih.gov

Cyclization Reactions: Enynals and related enynones are known precursors for palladium-catalyzed cyclization reactions. researchgate.netacs.org These intramolecular processes can lead to the formation of highly functionalized cyclic structures. For example, under certain palladium catalysis conditions, the molecule could undergo cycloisomerization, potentially involving the aldehyde and the alkyne, to form carbocyclic or heterocyclic products. acs.org Research on related enynones has shown that palladium can catalyze the formation of furyl metal carbenes, which then undergo further transformations. researchgate.netacs.org

Table 1: Potential Palladium-Catalyzed Reactions of this compound

| Reaction Type | Reacting Functional Group | Typical Reagents | Potential Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Ar-I, Pd(PPh₃)₂, CuI, Et₃N | 16-Aryl-hexadec-2-en-15-ynal | mdpi.comresearchgate.net |

| Heck Reaction | Alkene | Ar-Br, Pd(OAc)₂, PPh₃, Base | 2(or 3)-Aryl-hexadec-15-ynal | mdpi.comiitk.ac.in |

| Carbonylative Coupling | Terminal Alkyne | Ar-X, CO, Pd Catalyst | α,β-Unsaturated Ketone | researchgate.netacs.org |

| Cycloisomerization | Alkyne and Aldehyde | Pd Catalyst, Ligand | Functionalized Carbocycle/Heterocycle | acs.orgresearchgate.net |

Derivatization for Advanced Chemical Probes and Tags

The unique combination of functional groups in this compound makes it an excellent scaffold for the development of advanced chemical probes and tags for biological and materials science applications.

Alkyne-Based Derivatization: The terminal alkyne is a key functional group for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and selective. nih.govorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, where the terminal alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnobelprize.org This allows for the covalent attachment of this compound to a wide array of molecules, including fluorophores, biotin (B1667282) tags, or biomolecules like proteins and nucleic acids that have been metabolically or synthetically functionalized with an azide group. nih.govrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living cells), a copper-free version of the click reaction can be employed. This involves using a strained cyclooctyne (B158145) derivative instead of a simple terminal alkyne.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction provides the 1,5-disubstituted triazole regioisomer, which is complementary to the CuAAC reaction. wikipedia.orgmdpi.com

The alkyne group itself can also serve as a spectroscopic probe. Its vibrational frequency in Raman spectroscopy is sensitive to the local environment, making it a useful label for imaging studies. nih.govacs.org

Aldehyde-Based Derivatization: The aldehyde group provides another handle for bioconjugation. oregonstate.edu

Hydrazone and Oxime Ligation: Aldehydes react readily and selectively with hydrazide or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. oregonstate.edunih.gov This chemistry is bioorthogonal and has been widely used to label proteins and other biomolecules. nih.gov For example, a probe containing a hydrazide-functionalized fluorophore could be used to tag this compound at the aldehyde position.

By combining these derivatization strategies, this compound can be converted into multifunctional probes. For example, the alkyne could be used to attach a fluorescent reporter via click chemistry, while the aldehyde is used to link the molecule to a specific cellular target. oregonstate.eduthermofisher.com

Table 2: Derivatization Strategies for Chemical Probe Synthesis

| Functional Group | Reaction | Reagent Type | Linkage Formed | Application | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | CuAAC Click Chemistry | Azide (e.g., Azido-fluorophore) | 1,2,3-Triazole | Fluorescent Labeling | nih.govwikipedia.org |

| Terminal Alkyne | RuAAC Click Chemistry | Azide | 1,5-disubstituted 1,2,3-Triazole | Alternative Regioselective Labeling | organic-chemistry.orgmdpi.com |

| Aldehyde | Hydrazone Ligation | Hydrazide (e.g., Biotin-hydrazide) | Hydrazone | Affinity Tagging | oregonstate.edunih.gov |

| Aldehyde | Oxime Ligation | Aminooxy derivative | Oxime | Bioconjugation | oregonstate.edunih.gov |

Mechanistic Chemical Biology and Biomolecular Interactions of E Hexadec 2 En 15 Ynal

Design and Application as Chemical Probes in Biological Systems

(E)-hexadec-2-en-15-ynal has been strategically designed as a chemical probe to investigate the cellular targets of reactive lipid species. It serves as a clickable analogue of trans-Δ2-hexadecenal (Δ2-HDE), a reactive long-chain fatty aldehyde derived from the metabolism of sphingosine-1-phosphate (S1P). nih.gov The structure of this compound incorporates two key features: an α,β-unsaturated aldehyde, which acts as a reactive electrophile to form covalent bonds with nucleophilic residues on proteins, and a terminal alkyne group, which serves as a bioorthogonal handle for subsequent detection and identification. nih.govresearchgate.net

Covalent Modification of Endogenous Proteins (e.g., BAX, mTOR, CNOT1)

A key application of this compound is the identification of proteins that are covalently modified by its parent compound, Δ2-HDE. Due to the difficulty of getting exogenously added Δ2-HDE to penetrate cells, clickable analogues like this compound (referred to as Probe 2 in some studies) were developed. nih.gov In experiments using human embryonic kidney (HEK293A) cells, this probe was shown to label over 500 endogenous proteins. nih.gov

Among the identified protein targets were several key regulators of cellular processes. These include:

BAX (Bcl-2-associated X protein): A crucial protein involved in the intrinsic pathway of apoptosis. Its modification by this aldehyde suggests a potential role for lipid electrophiles in regulating programmed cell death. nih.gov

mTOR (mammalian target of rapamycin): A central kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, and transcription.

CNOT1 (CCR4-NOT transcription complex subunit 1): A component of a major cytoplasmic deadenylase complex that regulates mRNA turnover.

The identification of these specific proteins as targets for covalent adduction by this compound confirms the biological activity of long-chain aldehydes with critical macromolecular cellular targets and opens avenues for exploring their physiological and pathophysiological roles. nih.gov

Table 1: Selected Endogenous Protein Targets of this compound in HEK293A Cells

| Protein Target | Key Function |

| BAX | Apoptosis Regulation |

| mTOR | Cell Growth, Proliferation, Survival |

| CNOT1 | mRNA Deadenylation, Gene Expression Regulation |

| BASP1 | Neurite Outgrowth, Signal Transduction |

| ABCB7 | Iron Homeostasis, ABC Transporter |

| PPID | Protein Folding (Cyclophilin D) |

Investigation of Protein-Ligand Interactions via Activity-Based Protein Profiling (ABPP)

This compound is a valuable tool for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function and identify protein-ligand interactions directly in native biological systems. sioc-journal.cnresearchgate.net ABPP utilizes reactive chemical probes that covalently bind to active enzymes or proteins. nih.govmdpi.com

In the context of ABPP, this compound functions as a probe to globally profile the cellular targets of reactive aldehydes. nih.gov Its ability to label a broad spectrum of proteins, as demonstrated by the identification of over 500 targets in HEK293A cells, showcases its utility in this approach. nih.gov The experimental workflow typically involves treating cells or cell lysates with the probe, followed by the use of its bioorthogonal handle to attach a reporter tag for visualization and identification via mass spectrometry. mdpi.com This allows for the systematic discovery of proteins that interact with this class of lipid metabolites, providing insights into their cellular functions and pathways. sioc-journal.cnrsc.org

Bio-orthogonal Chemistry Applications in Cellular Contexts

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.orgacs.org The design of this compound leverages these principles, particularly through its terminal alkyne group, enabling its use in various cellular applications. nih.govnih.gov

Clickable Analogues for Substrate Labeling and Identification

The terminal alkyne on this compound makes it a "clickable" analogue, meaning it can readily participate in highly specific and efficient bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govsemanticscholar.orgresearchgate.net This reaction forms a stable triazole linkage between the alkyne-modified probe (which is now covalently attached to its protein target) and a reporter molecule containing an azide (B81097) group. semanticscholar.org

This two-step labeling approach is advantageous because it separates the protein-binding event from the detection step. mdpi.com The small size of the alkyne group minimizes perturbations to the probe's biological activity, allowing it to more faithfully mimic the parent molecule (Δ2-HDE) and interact with its natural protein targets. rsc.org After the probe has bound, a larger reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, can be attached for downstream analysis. semanticscholar.org

Fluorescent Tagging and Imaging Applications

A powerful application of the clickable nature of this compound is in fluorescent tagging for cellular imaging. acs.org Once the probe has modified its target proteins within a cell, the cells can be fixed and permeabilized. Subsequently, a fluorescent dye equipped with an azide group (e.g., an azide-modified rhodamine or fluorescein) is introduced. semanticscholar.org The CuAAC reaction then specifically attaches the fluorescent tag to the probe-protein adducts. semanticscholar.orgacs.org

This method allows for the direct visualization of the subcellular localization of the proteins targeted by the reactive aldehyde. semanticscholar.org Techniques like confocal fluorescence microscopy can be used to generate high-resolution images, revealing where these interactions occur within cellular compartments. nih.govsemanticscholar.org This provides crucial spatial information that complements the protein identification data obtained from mass spectrometry.

Interactions with Model Biological Membranes and Lipids

The interaction of small molecules with biological membranes is critical to their bioavailability and cellular activity. mdpi.com this compound, as a long-chain fatty aldehyde, is expected to have significant interactions with lipid bilayers. Its 16-carbon chain is hydrophobic and would favorably partition into the acyl chain core of a cell membrane. nih.govnih.gov

Model biological membranes, such as liposomes (vesicles) or supported lipid bilayers, provide simplified and controlled systems to study these interactions. wikipedia.orgresearchgate.net These artificial membranes can be constructed with defined lipid compositions to mimic specific cellular membranes, such as the plasma membrane or organellar membranes. nih.govresearchgate.net

While direct studies on the interaction of this compound with model membranes are not extensively documented in the provided search results, its amphipathic nature suggests it would insert into the lipid bilayer. The hydrophobic tail would reside within the membrane's core, while the more polar aldehyde headgroup would likely position itself near the lipid headgroup-water interface. nih.gov This membrane association could influence the local concentration of the probe and facilitate its interaction with membrane-associated proteins. The α,β-unsaturated system could also potentially interact with nucleophilic moieties on lipid headgroups, such as the primary amine of phosphatidylethanolamine, though this is speculative without direct evidence. Studying these interactions using model membranes can elucidate how the molecule approaches and engages its protein targets at or within the cell membrane. nih.gov

Enzymatic Transformations and Metabolic Analogues (e.g., related acyl-CoAs)

The metabolic fate of this compound within a biological system is dictated by the enzymatic machinery capable of recognizing and transforming its distinct chemical features: the α,β-unsaturated aldehyde and the terminal alkyne. The primary enzymatic transformations involve oxidation of the highly reactive aldehyde group, while the terminal alkyne presents a more complex substrate for metabolism.

The most direct metabolic route for an aldehyde is its irreversible oxidation to a carboxylic acid. oup.comebi.ac.uk This reaction is catalyzed by a superfamily of NAD(P)+-dependent enzymes known as aldehyde dehydrogenases (ALDHs). nih.gov These enzymes are critical for cellular detoxification by eliminating reactive aldehydes generated from both endogenous and exogenous sources. oup.comnih.gov In the case of this compound, ALDH enzymes would catalyze its conversion to (E)-hexadec-2-en-15-ynoic acid. The human genome contains 19 known ALDH isozymes with broad and often overlapping substrate specificities, capable of acting on a wide array of aliphatic and aromatic aldehydes. nih.gov

The terminal alkyne moiety is less commonly encountered in endogenous metabolism, but several enzymatic pathways can process such a group. Cytochrome P450 (P450) enzymes are known to oxidize carbon-carbon triple bonds. nih.gov This process can generate highly reactive ketene (B1206846) intermediates, which may subsequently be hydrolyzed to a carboxylic acid or form adducts with the enzyme itself, leading to mechanism-based inactivation. nih.gov Furthermore, some P450 enzymes have been identified that can generate terminal alkyne groups in natural products, indicating a sophisticated enzymatic capacity for handling this functional group. rsc.org

For the resulting (E)-hexadec-2-en-15-ynoic acid to enter major lipid metabolism pathways like β-oxidation, it must first be activated to its corresponding acyl-coenzyme A (CoA) thioester. This activation is performed by acyl-CoA synthetases (ACS), which are essential enzymes in lipid metabolism that activate fatty acids via thioesterification with coenzyme A. nih.gov Long-chain ACS enzymes are capable of activating a wide variety of substrates, including fatty acids of different chain lengths. frontiersin.orgnih.gov The resulting molecule, (E)-hexadec-2-en-15-ynoyl-CoA, is a key metabolic analogue. Studies using fatty acids with a terminal alkyne show they are substrates for β-oxidation; however, the process may not go to completion. The metabolic cycling can be halted after several rounds, potentially yielding unstable products such as propiolyl-CoA. researchgate.net

Exploration of Enzyme Specificity for Unsaturated Lipid Aldehydes

Enzyme specificity is a crucial factor determining the metabolic pathway of a lipid substrate. Enzymes that process lipids must recognize and bind substrates based on features like acyl chain length, degree of unsaturation, and the presence of other functional groups. The dual functionalities of this compound make it an interesting substrate for exploring this specificity.

Aldehyde dehydrogenases exhibit distinct, though sometimes overlapping, substrate preferences. acs.org Key isozymes in cellular defense, such as ALDH1A1, ALDH2, and ALDH3A1, demonstrate varied specificities. acs.org For instance, substrate preference can be influenced by the hydrophobicity and length of the alkyl chain. acs.org ALDH1A1, for example, shows a preference for medium-chain aliphatic aldehydes derived from lipid peroxidation. oup.com The 16-carbon backbone of this compound places it in the category of long-chain aldehydes, which are recognized by specific ALDH isozymes.

The presence of the terminal alkyne also influences enzyme interaction. While a modification from natural fatty acids, a terminal alkyne is often well-tolerated by lipid-metabolizing enzymes. nih.govnih.gov Kinetic analyses for enzymes like acyltransferases and ceramide synthases using alkyne-labeled lipids have shown Michaelis-Menten constants (Km) similar to those for their natural, unmodified substrates, suggesting that the alkyne does not significantly impair binding to the active site. nih.gov

However, specificity can be stringent. Studies on cyclooxygenase (COX) enzymes, for example, found that they could efficiently oxidize ω-alkynyl arachidonic acid but not ω-alkynyl linoleic acid. acs.org This highlights that the entire substrate structure, not just the presence of the alkyne, is critical for proper positioning within the enzyme's active site for catalysis to occur. The ω-alkyne group can also alter the metabolic profile, causing a shift in the types of products formed compared to the natural substrate. acs.org This suggests that while an enzyme may accept an alkynylated lipid, the subsequent catalytic steps can be affected by the conformational changes induced by the alkyne group. acs.org

The following table summarizes the key enzymes and their interactions with unsaturated lipid aldehydes and their analogues.

| Enzyme Family | Substrate Class | Transformation / Interaction | Research Finding |

| Aldehyde Dehydrogenase (ALDH) | Long-chain α,β-unsaturated aldehydes | Oxidation of aldehyde to carboxylic acid. ebi.ac.uk | Different isozymes (e.g., ALDH1A1, ALDH2) show varied specificity based on substrate chain length and structure. oup.comacs.org |

| Cytochrome P450 (P450) | Terminal alkynes, Fatty acids | Oxidation of the alkyne group; potential mechanism-based inactivation. nih.gov | Can oxidize terminal alkynes to reactive intermediates or, in some cases, introduce terminal double or triple bonds into fatty acids. rsc.orgmdpi.com |

| Acyl-CoA Synthetase (ACS) | Long-chain fatty acids (including alkynoic acids) | Thioesterification with Coenzyme A to form acyl-CoA. nih.gov | Activates a broad range of fatty acids, enabling their entry into β-oxidation and other metabolic pathways. frontiersin.orgasm.org |

| Cyclooxygenase (COX) | ω-Alkynyl polyunsaturated fatty acids | Oxidation | Demonstrates high specificity; efficiently oxidizes ω-alkynyl arachidonic acid but not the corresponding linoleic acid analogue. acs.org |

Advanced Analytical Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of (E)-hexadec-2-en-15-ynal. By providing a highly accurate mass measurement, HRMS confirms the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₆H₂₆O), the expected exact mass can be calculated and compared with the experimental value, typically within a tolerance of a few parts per million (ppm).

Table 1: Expected HRMS Data for this compound

| Ion Species | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₆H₂₇O⁺ | 235.2056 |

| [M+Na]⁺ | C₁₆H₂₆ONa⁺ | 257.1876 |

| [M]⁺˙ | C₁₆H₂₆O⁺˙ | 234.1978 |

Beyond confirming the parent molecule's structure, mass spectrometry is pivotal in identifying its covalent adducts, particularly with biological nucleophiles. The α,β-unsaturated aldehyde moiety of this compound makes it a Michael acceptor, susceptible to nucleophilic attack from residues like cysteine in proteins. nih.gov Research on the related compound trans-2-hexadecenal (t-2-hex) has demonstrated that mass spectrometry can identify the covalent lipidation of proteins such as the pro-apoptotic BAX. nih.gov In these studies, intact protein mass spectrometry shows a mass shift corresponding to the addition of the lipid aldehyde (e.g., a shift of +238 Da for t-2-hex). nih.gov

Furthermore, the terminal alkyne group of this compound serves as a bioorthogonal handle. It allows for "click chemistry" reactions, where an azide-bearing reporter tag (like biotin (B1667282) or a fluorophore) is covalently attached. nih.govharvard.edu This enables the specific isolation and identification of protein adducts. For instance, an alkynylated t-2-hex probe was used to identify its cellular targets; after reaction and click-ligation to a biotin-azide, the resulting conjugates were isolated by streptavidin pull-down and identified by mass spectrometry. harvard.eduebi.ac.uk This powerful chemoproteomic approach has identified hundreds of potential cellular protein targets for this class of reactive lipids. ebi.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the precise atomic connectivity and three-dimensional structure of this compound.

2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

While 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques are essential for unambiguous assignment of all signals in a molecule with a long aliphatic chain and multiple functional groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly-bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears a proton. For this compound, it would link the aldehydic proton (H1) to its carbonyl carbon (C1), the vinyl protons (H2, H3) to their respective carbons (C2, C3), and each methylene (B1212753) proton signal to its corresponding carbon in the long chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds (²J_CH, ³J_CH). It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include the aldehydic proton (H1) to the vinyl carbons (C2, C3) and the terminal alkyne proton (H16) to the sp-hybridized carbons (C14, C15).

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are spin-spin coupled, typically those on adjacent carbons. It would reveal the entire proton coupling network, for instance, showing a cross-peak between the vinyl protons H2 and H3, and between H3 and the adjacent methylene protons at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about stereochemistry and conformation. For this compound, a key NOESY correlation would be expected between the aldehyde proton (H1) and the vinyl proton H3, which is characteristic of the s-trans conformation around the C1-C2 single bond. The absence of a strong NOE between H2 and H3 would further support the (E)-configuration.

Studies on the interaction of the related t-2-hex with the ¹⁵N-labeled BAX protein have utilized ¹H-¹⁵N HSQC experiments. nih.gov These experiments monitor changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon addition of the aldehyde, revealing the specific amino acid residues at the binding interface. nih.gov

Determination of (E)-Configuration and Stereochemistry

The stereochemistry of the C2=C3 double bond is unequivocally determined by ¹H NMR spectroscopy. The coupling constant (³J_HH) between the two vinyl protons (H2 and H3) is diagnostic of the geometry. A large coupling constant, typically in the range of 15-16 Hz, is characteristic of a trans or (E) configuration, where the protons are anti-periplanar. A smaller coupling constant (9-12 Hz) would indicate a cis or (Z) configuration.

Table 2: Representative ¹H and ¹³C NMR Data for this compound *

| Position | ¹³C (ppm) | ¹H (ppm) | Multiplicity, Coupling Constant (J) |

| 1 (CHO) | ~193.5 | ~9.51 | d, J ≈ 7.8 Hz |

| 2 (=CH) | ~133.0 | ~6.10 | ddt, J ≈ 15.6, 7.8, 1.5 Hz |

| 3 (=CH) | ~158.0 | ~6.85 | dt, J ≈ 15.6, 6.9 Hz |

| 4 (CH₂) | ~33.0 | ~2.25 | m |

| 5-12 (CH₂) | ~28-30 | ~1.2-1.4 | m |

| 13 (CH₂) | ~28.5 | ~1.55 | m |

| 14 (CH₂) | ~18.5 | ~2.20 | t, J ≈ 2.6 Hz |

| 15 (C≡) | ~84.0 | - | - |

| 16 (≡CH) | ~68.5 | ~1.95 | t, J ≈ 2.6 Hz |

| Note: These are predicted values based on analogous structures. Actual experimental values may vary. |

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatography is essential for both the purification of this compound after its synthesis and for the assessment of its isomeric purity.

Flash Column Chromatography: Following synthesis, crude product mixtures are typically purified using flash chromatography on silica (B1680970) gel. pnas.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, allows for the separation of the target aldehyde from nonpolar byproducts and more polar impurities like corresponding alcohols.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for high-resolution separation and purity analysis. A reversed-phase column (e.g., C18) with a mobile phase like methanol/water or acetonitrile/water can effectively separate compounds based on polarity. For α,β-unsaturated aldehydes, the (E)-isomer is typically less polar and elutes slightly earlier than the (Z)-isomer on normal-phase columns, while the elution order may be reversed on certain reversed-phase columns.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful tool for assessing the purity and volatility of the compound. The separation of geometric isomers of long-chain aldehydes on various capillary columns (e.g., polar columns like those with a polyethylene (B3416737) glycol stationary phase) has been well-documented. nih.gov

Argentation Chromatography: For challenging separations of geometric isomers, argentation (silver ion) chromatography can be employed. This technique utilizes a stationary phase (e.g., silica gel) impregnated with silver nitrate. The silver ions interact reversibly with the π-electrons of the double bonds, and the strength of this interaction differs between (E) and (Z) isomers, enabling their separation. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkyne) | Stretch | ~3300 | Sharp, Medium |

| C-H (alkene, sp²) | Stretch | ~3030 | Medium |

| C-H (alkane, sp³) | Stretch | 2850-2960 | Strong |

| C-H (aldehyde) | Stretch | ~2720 and ~2820 | Medium, often two bands |

| C≡C (alkyne) | Stretch | ~2120 | Weak to Medium |

| C=O (aldehyde) | Stretch (conjugated) | 1685-1710 | Strong |

| C=C (alkene) | Stretch (conjugated) | ~1640 | Medium |

| C-H (alkene) | Bend (out-of-plane, trans) | ~970 | Strong |

The FTIR spectrum provides a distinct "fingerprint" for the molecule. The strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) group conjugated with a double bond. The presence of the aldehyde is further confirmed by the two medium-intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The (E)-configuration of the double bond gives rise to a strong out-of-plane C-H bending absorption near 970 cm⁻¹. Finally, the terminal alkyne is identified by its sharp ≡C-H stretch around 3300 cm⁻¹ and the weaker C≡C stretch near 2120 cm⁻¹.

Computational Chemistry for Mechanistic Insights and Structure Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful predictive capabilities for understanding the structure and reactivity of this compound. While specific studies on this exact molecule are not prominent, methods applied to similar α,β-unsaturated systems demonstrate the potential insights.

Structure Prediction: DFT calculations can be used to predict the lowest energy conformation of the molecule. This includes determining the dihedral angles along the aliphatic chain and confirming the planarity of the conjugated enal system, which favors an s-trans conformation.

Spectroscopic Prediction: Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). mdpi.com Comparing these computed spectra with experimental data provides a powerful method for validating spectral assignments and confirming the proposed structure.

Mechanistic Insights: Computational modeling can elucidate reaction mechanisms at an atomic level. For this compound, this would be particularly valuable for studying its Michael addition reaction with a nucleophile like the thiol group of cysteine. nih.gov DFT calculations can map the reaction pathway, identify the transition state structure, and calculate the activation energy, providing a detailed understanding of the compound's reactivity and stereoselectivity. nih.gov Such studies on related aldehydes have clarified reaction channels and rationalized experimental observations. spbu.ru

Synthesis and Evaluation of E Hexadec 2 En 15 Ynal Derivatives and Analogues

Systematic Structural Modifications of the Alkene and Alkyne Moieties

The unique structure of (E)-hexadec-2-en-15-ynal, characterized by an (E)-alkene conjugated to an aldehyde and a terminal alkyne at the distal end of a long hydrocarbon chain, offers two primary sites for systematic structural modification.

The α,β-unsaturated aldehyde, or the enal moiety, is a key determinant of the compound's reactivity. The (E)-configuration of the double bond is typically established during synthesis, for instance, through a Wittig reaction or similar olefination strategies. Modifications to this part of the molecule can influence its electrophilicity. For example, the introduction of electron-withdrawing or electron-donating groups at the alpha or beta positions, while synthetically challenging, could be explored to tune the reactivity of the Michael acceptor. However, research often focuses on the reactivity of the unmodified enal system, which readily undergoes conjugate addition with nucleophiles.

The terminal alkyne serves as a versatile chemical handle for a variety of transformations. Its acidity allows for deprotonation and subsequent reaction with electrophiles, enabling chain extension or the introduction of various functional groups. A primary application of this terminal alkyne is in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". nih.gov This allows for the efficient and specific conjugation to molecules bearing an azide (B81097) group.

Derivatives with Varied Chain Lengths and Functional Group Substitutions

Beyond chain length, the introduction of other functional groups can dramatically alter the properties of the molecule. For example, the aldehyde could be oxidized to a carboxylic acid or reduced to an alcohol, creating a new set of derivatives with distinct chemical properties. The alkyne could be hydrated to form a methyl ketone or coupled with other terminal alkynes to generate a conjugated diyne system.

Impact of Structural Changes on Chemical Reactivity and Selectivity

The structural modifications detailed above have a profound impact on the chemical reactivity and selectivity of the resulting derivatives.

The reactivity of the α,β-unsaturated aldehyde is a central feature. This moiety is a classic Michael acceptor, susceptible to nucleophilic attack at the β-carbon. The electrophilicity of this system is critical for its covalent interactions. For instance, the saturated counterpart, hexadecanal, which lacks the carbon-carbon double bond, does not exhibit the same covalent reactivity. nih.gov The presence of the double bond is therefore essential for its function as a Michael acceptor. nih.govresearchgate.net The rate and selectivity of Michael additions can be influenced by the nature of the nucleophile and the reaction conditions.

The terminal alkyne's reactivity is primarily exploited in coupling reactions. Its ability to participate in click chemistry allows for highly selective conjugation, even in complex chemical environments. nih.gov The efficiency of these reactions is a testament to the alkyne's utility as a bioorthogonal handle.

Synthesis of Conjugates for Targeted Applications (e.g., Reporter Tags)

A significant application of this compound and its derivatives is the synthesis of conjugates for targeted applications, particularly through the use of reporter tags. The terminal alkyne is ideally suited for this purpose via click chemistry.

For example, an alkynylated version of trans-2-hexadecenal, namely this compound, has been used to create probes for studying protein interactions. nih.gov In such an application, the α,β-unsaturated aldehyde can react with a nucleophilic residue on a protein, such as a cysteine. nih.gov The terminal alkyne on the now-covalently attached lipid can then be reacted with a reporter molecule containing an azide group, such as a biotin-azide conjugate. nih.gov This allows for the subsequent detection and isolation of the modified protein using streptavidin-based affinity methods. nih.gov This strategy provides a powerful tool for identifying the protein targets of reactive lipids.

The synthesis of such conjugates relies on the chemoselective nature of the reactions involved. The Michael addition occurs selectively with specific nucleophiles, and the click reaction provides a highly efficient and orthogonal method for attaching the reporter tag without interfering with other functional groups.

Interactive Data Table: Reactivity of Related α,β-Unsaturated Aldehydes

| Compound | Reactivity with Nucleophiles (e.g., Cysteine) | Key Structural Feature for Reactivity | Reference |

| trans-2-Hexadecenal | Covalent adduct formation via Michael addition | α,β-unsaturated aldehyde | nih.gov |

| Hexadecanal | No covalent adduct formation | Saturated aldehyde | nih.gov |

| 2-Pentenal | Induces protein oligomerization | α,β-unsaturated aldehyde | nih.gov |

| 2-Heptenal | Induces protein oligomerization | α,β-unsaturated aldehyde | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Chemo- and Regioselective Synthetic Methodologies

The synthesis of (E)-hexadec-2-en-15-ynal itself, and its subsequent elaboration, necessitates a high degree of chemo- and regioselectivity. Future research in this area should focus on developing synthetic routes that can selectively address one functional group while leaving the other intact or for a subsequent transformation.

Key Research Objectives:

Orthogonal Protection Strategies: The development of robust and orthogonal protecting group strategies for the aldehyde and alkyne functionalities will be paramount. This would allow for the selective unmasking and reaction of either group, enabling the stepwise construction of more complex molecules.

Catalytic Selective Transformations: Investigating catalytic systems that can differentiate between the enal and alkyne is a significant area for exploration. For instance, developing catalysts that selectively promote additions to the aldehyde in the presence of the terminal alkyne, or vice versa, would be highly valuable. This could include transition-metal catalysis or organocatalysis. acs.org

Stereoselective Synthesis of the (E)-Alkene: While the (E)-geometry of the double bond is specified, developing new and more efficient methods to ensure high stereoselectivity during the synthesis of the enal moiety is an ongoing research interest. This could involve exploring advanced olefination techniques or stereoselective reduction of corresponding ynals. acs.org

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that sequentially modify both the aldehyde and alkyne functionalities would represent a highly efficient approach to building molecular complexity from this platform.

| Synthetic Challenge | Potential Methodology | Key Advantage |

| Selective Aldehyde Modification | Orthogonal protecting groups, Organocatalysis | Controlled, stepwise synthesis |

| Selective Alkyne Modification | Metal-catalyzed cross-couplings (e.g., Sonogashira) | Introduction of diverse functionalities |

| Stereocontrol of (E)-Alkene | Advanced Wittig or Horner-Wadsworth-Emmons reactions | High isomeric purity |

| Multi-functionalization | Tandem catalytic cycles | Increased synthetic efficiency |

Exploration of Novel Reactions Utilizing the Combined Functionalities

The unique arrangement of the aldehyde, alkene, and alkyne in this compound allows for the exploration of novel intramolecular and intermolecular reactions that take advantage of the interplay between these functional groups.

Potential Areas of Investigation:

Intramolecular Cyclizations: The long aliphatic chain separating the aldehyde and alkyne could facilitate macrocyclization reactions. Research into catalytic methods to promote the intramolecular addition of the alkyne to the aldehyde could lead to the formation of large ring structures, which are of interest in medicinal chemistry and materials science. Current time information in Nyong-et-Kellé, CM.rsc.org

Tandem Addition/Cyclization Reactions: Investigating reactions where an external reagent first reacts with one functional group, followed by an intramolecular reaction with the other. For example, a nucleophilic addition to the enal could be followed by a palladium-catalyzed cross-coupling at the alkyne terminus.

Diels-Alder and Other Pericyclic Reactions: The electron-deficient enal system can act as a dienophile in Diels-Alder reactions. Future work could explore the reactivity of this system with various dienes, with the alkyne moiety serving as a handle for further functionalization of the resulting cycloadducts.

Multi-component Reactions: Designing novel multi-component reactions where this compound acts as a key building block, allowing for the rapid assembly of complex molecules from simple precursors in a single step. The aldehyde-alkyne-amine (A3) coupling is one such possibility that could be explored. cdnsciencepub.com

Integration of this compound in Advanced Chemical Biology Tools

The structure of this compound, featuring a reactive aldehyde "warhead" and a bioorthogonal alkyne "handle," makes it an ideal candidate for the development of chemical biology probes. Long-chain aldehydes are known to be involved in various biological signaling pathways and can form covalent adducts with proteins. nih.govconicet.gov.ar

Future Applications in Chemical Biology:

Activity-Based Protein Profiling (ABPP): The terminal alkyne allows for the use of "click chemistry" to attach reporter tags (e.g., fluorophores or biotin) after the aldehyde has covalently reacted with its protein target. nih.govmdpi.comnih.govfrontiersin.org This would enable the identification and visualization of proteins that are targeted by this long-chain unsaturated aldehyde. Research has already indicated the utility of an alkynylated version of trans-2-hexadecenal, namely this compound, in identifying protein targets. researchgate.netnih.gov

Bioorthogonal Ligation: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the specific labeling of biomolecules in complex biological systems. nih.govnih.govwikipedia.orgresearchgate.net This could be used to track the localization and interactions of molecules derived from this compound within living cells.

Pro-drug Development: The aldehyde functionality could be masked in a pro-drug format, which is then selectively activated within specific cells or tissues. The alkyne could be used to append targeting moieties or solubilizing groups.

Probing Lipid Metabolism: As a long-chain fatty aldehyde analogue, this compound could be used to study the enzymes and pathways involved in lipid metabolism and signaling. nih.gov

| Application | Key Feature Utilized | Potential Outcome |

| Activity-Based Protein Profiling | Aldehyde reactivity & Alkyne handle | Identification of novel protein targets |

| Bioorthogonal Labeling | Terminal alkyne | In-situ visualization of molecular interactions |

| Pro-drug Design | Reactive aldehyde | Targeted delivery and release of therapeutic agents |

| Metabolic Probing | Long aliphatic chain | Elucidation of lipid metabolic pathways |

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the reactivity and selectivity of the reactions involving this compound. acs.orgrsc.orgnih.gov

Areas for Theoretical Investigation:

Reaction Pathway Analysis: DFT calculations can be employed to model the transition states and intermediates of potential reactions, such as intramolecular cyclizations or cycloadditions. This would help in predicting the feasibility of a proposed reaction and understanding the factors that control its outcome.

Origins of Stereoselectivity: For reactions that generate new stereocenters, computational studies can elucidate the origins of the observed stereoselectivity. acs.orgrsc.orgnih.gov This knowledge can then be used to design more selective catalysts or reaction conditions.

Reactivity and Selectivity Prediction: Theoretical models can be developed to predict how the electronic and steric properties of this compound influence its reactivity towards different reagents. The electrophilicity index, for example, can be correlated with reactivity in cycloaddition reactions. mdpi.com

Catalyst-Substrate Interactions: Modeling the interactions between this compound and potential catalysts can aid in the rational design of new and more efficient catalytic systems for its selective transformation.

Sustainable Synthesis and Green Chemistry Approaches

Future research should also prioritize the development of sustainable and environmentally benign methods for the synthesis and transformation of this compound. openaccesspub.orgnumberanalytics.com

Green Chemistry Strategies:

Biocatalysis: The use of enzymes, such as alcohol oxidases, ene-reductases, or aldolases, could provide highly selective and environmentally friendly routes to synthesize or modify this compound. rsc.orgmdpi.comacs.orgthieme-connect.comresearchgate.netacs.org For instance, biocatalytic oxidation of the corresponding alcohol could be a green alternative to traditional chemical oxidants.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for reactions involving this polyfunctional molecule. It allows for precise control over reaction parameters and can facilitate the use of hazardous reagents in a safer manner.